molecular formula C8H14ClNO2 B3113487 Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride CAS No. 1956309-65-1

Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride

Cat. No. B3113487
CAS RN: 1956309-65-1
M. Wt: 191.65
InChI Key: LIBOXYFYULDXLA-FNCXLRSCSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride” is a chemical with the CAS Number: 1523530-50-8 .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 191.66 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Role in Antibacterial and Antifungal Applications

Research on carboxylic acids, such as those found in essential oils, has demonstrated their significant antibacterial and antifungal properties. These compounds, which may include structural analogs of Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride, have been studied for their efficacy against a range of microbial pathogens. Studies highlight the mechanism of action involving the disruption of microbial cell walls and membranes, leading to potential applications in food preservation, medicine, and agriculture to combat infections and spoilage (Burt, 2004).

Biocatalyst Inhibition

Carboxylic acids have been identified for their role in inhibiting biocatalysts in microbial fermentation processes. The inhibition mechanism, likely relevant to compounds like this compound, involves interference with microbial metabolism and cell membrane integrity. This research suggests potential applications in bioengineering and fermentation technology, where controlling microbial growth and metabolism is critical (Jarboe et al., 2013).

Antioxidant Activity

The antioxidant potential of carboxylic acid derivatives, including those structurally related to this compound, has been a subject of extensive research. Antioxidants play a critical role in neutralizing free radicals, which are implicated in aging and various diseases. The structure-activity relationship studies of these compounds provide insights into designing more effective antioxidants for pharmaceutical and cosmetic industries (Munteanu & Apetrei, 2021).

Applications in Organic Synthesis and Material Science

The chemistry of azabicycles, which includes compounds like this compound, is crucial in the synthesis of natural products and pharmaceuticals. Azabicycles serve as key intermediates in the construction of complex molecules with diverse biological activities. Research in this area focuses on developing new synthetic methodologies and understanding the mechanistic aspects of these transformations, which are essential for the discovery of novel therapeutics (Kuznetsov & Bubnov, 2015).

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Mechanism of Action

properties

IUPAC Name

(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBOXYFYULDXLA-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride
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